molecular formula C7H5FN2 B1446390 7-Fluoroimidazo[1,2-a]pyridine CAS No. 1260903-17-0

7-Fluoroimidazo[1,2-a]pyridine

Cat. No. B1446390
M. Wt: 136.13 g/mol
InChI Key: DVDXNVNBHVEIOD-UHFFFAOYSA-N
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Description

7-Fluoroimidazo[1,2-a]pyridine is an important intermediate in organic synthesis . It has a molecular weight of 136.13 . It is widely used in the synthesis of pharmaceuticals, pesticides, and fine chemicals .


Synthesis Analysis

The synthesis of 7-Fluoroimidazo[1,2-a]pyridine can be achieved through several methods. One method involves using 4-fluoropyridine-2-amine as a raw material, adding chloroacetaldehyde aqueous solution and alkali into a solvent at 35 ℃, reacting in a microchannel reactor for 5-10 minutes, and then carrying out acidification and salt . Another method uses 4-chloro-2-aminopyridine as an initial material, cyclizing with 2-chloroacetaldehyde to obtain 7-chloroimidazo[1,2-a]pyridine, reacting the 7-chloroimidazo[1,2-a]pyridine with halide to obtain 7 .


Molecular Structure Analysis

The molecular formula of 7-Fluoroimidazo[1,2-a]pyridine is C7H5FN2 . The InChI code is 1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

7-Fluoroimidazo[1,2-a]pyridine is a solid or liquid at normal temperatures . . It should be stored in an inert atmosphere at 2-8C .

Scientific Research Applications

Bioisosteric Replacement in Ligands

7-Fluoroimidazo[1,2-a]pyridine and related compounds, like 8-Fluoroimidazo[1,2-a]pyridine, have been studied for their potential as bioisosteric replacements in ligands. These compounds have shown promise in mimicking the physicochemical properties of similar structures and have been evaluated in systems like the GABA(A) receptor modulators (Humphries et al., 2006).

Fluorescence Properties

Fluorescent properties of imidazo[1,2-a]pyridine derivatives have been a subject of research. Studies have focused on their use as biomarkers and photochemical sensors, particularly investigating how substituents affect their luminescent properties. This research has important implications for their application in biological and chemical sensing technologies (Velázquez-Olvera et al., 2012).

Enhancing Drug Bioavailability

Research on fluorination, like in 5-Fluoroimidazo[4,5-b]pyridine, demonstrates its role in improving the bioavailability of drug molecules. This property is crucial for developing more effective pharmaceuticals, especially for targeting specific diseases like Trypanosoma brucei infections (Zhang et al., 2016).

Synthesis of Complex Compounds

The synthesis of complex compounds like pyrido[1,2-a]benzimidazoles involves imidazo[1,2-a]pyridine structures. These compounds have diverse applications in medicinal and materials chemistry, including the synthesis of antibiotics like Rifaximin (Masters et al., 2011).

Insecticidal Applications

The modification of imidazo[1,2-a]pyridine derivatives, like tetrahydroimidazo[1,2-a]pyridines, has been explored for insecticidal applications. Studies indicate that specific substitutions, such as the introduction of fluoro groups, can significantly influence their insecticidal activities (Zhang et al., 2010).

Anticancer and Antimicrobial Agents

Novel derivatives of imidazo[1,2-a]pyridines have been synthesized and tested for their potential as anticancer and antimicrobial agents. This research is crucial for the development of new drugs and treatments for various diseases (Galayev et al., 2015).

Safety And Hazards

The safety information for 7-Fluoroimidazo[1,2-a]pyridine includes GHS07 pictograms, a warning signal word, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of 7-Fluoroimidazo[1,2-a]pyridine could involve further exploration of its applications in medicinal chemistry and material science.

properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDXNVNBHVEIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroimidazo[1,2-a]pyridine

CAS RN

1260903-17-0
Record name 7-Fluoroimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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